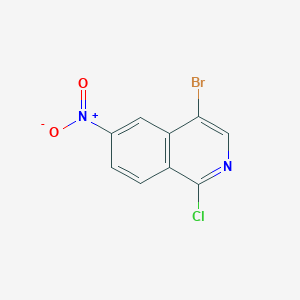

![molecular formula C13H21NO4 B1142779 (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212373-01-7](/img/structure/B1142779.png)

(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar bicyclic amino acids, including variations of the (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, involves multiple steps that may include cyclopropanation, optical resolution, and diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach highlighted the importance of controlling the stereoselectivity of certain synthesis steps, such as cyclopropanation, to achieve the desired stereoisomers (Gan et al., 2013).

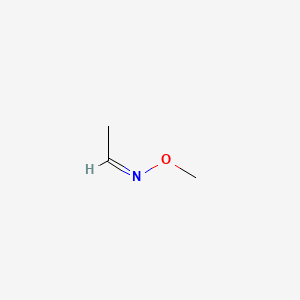

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through X-ray crystallography, revealing important insights into their conformation and stereochemistry. For example, studies have shown how the placement of N-Boc-amino groups affects the conformational locking of molecules, providing a basis for the structural analysis of (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives (Vorberg et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their unique bicyclic structures, which impact their participation in various chemical reactions. The structure facilitates selective functionalization, cycloaddition reactions, and serves as a core for conformationally locked pharmacophores, as seen in the synthesis of glutamic acid analogs (Hart & Rapoport, 1999).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Taxane Molecules

- Field : Organic Chemistry

- Application : This compound has been used in the attempted synthesis of the cyclooctanoid skeleton of taxane molecules .

- Method : The process involves an intramolecular Lewis acid-catalyzed Hosomi–Sakurai cyclization of the allylsilane with the aldehyde moiety .

- Results : The reaction unexpectedly led to the formation of bicyclo[2.2.1]heptane derivatives .

-

Epimerization–Lactamization Cascade

- Field : Organic Synthesis

- Application : A similar compound, (2S,4R)-4-Aminoproline methyl esters, has been used in an epimerization–lactamization cascade to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

- Method : The process involves 2-epimerization under basic conditions, followed by an intramolecular reaction .

- Results : The reaction led to the formation of DBH derivatives .

- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate

- Field : Organic Chemistry

- Application : This compound is a derivative of the bicyclo[2.2.1]heptane structure and is used in various chemical reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific reaction .

- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate

- Field : Organic Chemistry

- Application : This compound is a derivative of the bicyclo[2.2.1]heptane structure and is used in various chemical reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The results or outcomes obtained would also depend on the specific reaction .

Safety And Hazards

The safety and hazards associated with this compound are not readily available. It’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions for research on this compound are not readily available. Given its complex structure, it could be of interest in the development of new synthetic methods or as a building block in the synthesis of more complex molecules.

Please note that this analysis is based on the limited information available and may not fully cover the requested compound. For a more comprehensive analysis, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIMUIWFDXMFLE-JLIMGVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

1455431-93-2 | |

| Record name | rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

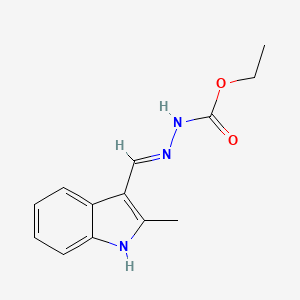

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.